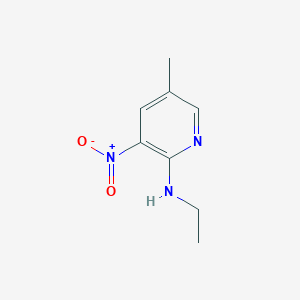

2-Ethylamino-5-methyl-3-nitropyridine

Description

Properties

IUPAC Name |

N-ethyl-5-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-9-8-7(11(12)13)4-6(2)5-10-8/h4-5H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFFJTNXAIVBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=N1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546407 | |

| Record name | N-Ethyl-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106690-40-8 | |

| Record name | N-Ethyl-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylamino-5-methyl-3-nitropyridine

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Ethylamino-5-methyl-3-nitropyridine, a valuable substituted pyridine derivative. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-chloro-5-methyl-3-nitropyridine, followed by a nucleophilic aromatic substitution to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Significance of Substituted Nitropyridines

Substituted nitropyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine ring, an electron-deficient aromatic system, is rendered even more susceptible to nucleophilic attack by the presence of a strongly electron-withdrawing nitro group. This electronic characteristic makes them versatile building blocks for the synthesis of more complex molecules. Specifically, 2-amino-3-nitropyridine derivatives are key intermediates in the development of various pharmaceutical agents, owing to their ability to participate in a wide range of chemical transformations. The title compound, this compound, is a member of this important class of molecules.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway for the synthesis of this compound involves a two-step reaction sequence. This strategy is predicated on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

This approach is advantageous due to the ready availability of the starting materials and the generally high yields and selectivity of the individual reactions.

PART 1: Synthesis of the Key Intermediate: 2-Chloro-5-methyl-3-nitropyridine

The initial step in this synthesis is the conversion of 2-hydroxy-5-methyl-3-nitropyridine to its corresponding 2-chloro derivative. The hydroxyl group at the 2-position of a pyridine ring can be readily displaced by a chlorine atom using a variety of chlorinating agents. For this transformation, thionyl chloride (SOCl₂) is a particularly effective and commonly used reagent.

Mechanism Insight: The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The addition of a catalytic amount of a tertiary amine or dimethylformamide (DMF) can accelerate the reaction.

Experimental Protocol: Chlorination of 2-Hydroxy-5-methyl-3-nitropyridine

This protocol is based on established procedures for the chlorination of hydroxypyridines.[1]

Materials:

-

2-Hydroxy-5-methyl-3-nitropyridine

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF, catalytic)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methyl-3-nitropyridine (1.0 eq).

-

Carefully add thionyl chloride (excess, e.g., 10-15 eq) to the flask.

-

Add a catalytic amount of dimethylformamide (e.g., a few drops).

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The residue is then cautiously diluted with cold water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude 2-chloro-5-methyl-3-nitropyridine can be purified by recrystallization from a suitable solvent system (e.g., hexane/methylene chloride) to yield the pure product.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield |

| 2-Hydroxy-5-methyl-3-nitropyridine | 154.12 | 1.0 | - |

| Thionyl chloride | 118.97 | Excess | - |

| 2-Chloro-5-methyl-3-nitropyridine | 172.57 | - | ~92%[1] |

PART 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

The final step of the synthesis is the displacement of the chloro group from 2-chloro-5-methyl-3-nitropyridine with ethylamine. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

Causality of Experimental Choices:

-

Substrate Activation: The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group at the 3-position. This makes the carbon atom at the 2-position highly electrophilic and susceptible to attack by a nucleophile.[2][3]

-

Leaving Group: The chlorine atom at the 2-position is an excellent leaving group, facilitating the second step of the SNAr mechanism (elimination).[2][3]

-

Nucleophile: Ethylamine is a primary amine and a good nucleophile, readily attacking the electron-deficient carbon atom.

-

Solvent: Polar aprotic solvents like ethanol or isopropanol are often used to dissolve the reactants and facilitate the reaction. A mixture with water can also be employed.[2]

-

Base: While ethylamine itself is a base and can neutralize the HCl formed during the reaction, an additional non-nucleophilic base like triethylamine can be added to ensure the reaction proceeds to completion, especially if the amine nucleophile is used as its hydrochloride salt.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: Generalized mechanism of the SNAr reaction.

Experimental Protocol: Reaction of 2-Chloro-5-methyl-3-nitropyridine with Ethylamine

This protocol is adapted from general procedures for the reaction of 2-chloro-nitropyridines with primary amines.[2][3]

Materials:

-

2-Chloro-5-methyl-3-nitropyridine (1.0 eq)

-

Ethylamine (solution in a solvent like ethanol or THF, or as ethylamine hydrochloride) (1.2-1.5 eq)

-

Triethylamine (if using ethylamine hydrochloride) (1.5-2.0 eq)

-

Ethanol or Isopropanol

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and heating mantle/oil bath

-

TLC plates and developing chamber

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in ethanol or a 1:1 mixture of isopropanol and water.

-

Add ethylamine (1.2-1.5 eq) to the solution at room temperature with stirring. If using ethylamine hydrochloride, add triethylamine (1.5-2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 60-80 °C and maintain for 2-6 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Quantitative Data & Expected Product Characteristics:

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 2-Chloro-5-methyl-3-nitropyridine | 172.57 | 1.0 |

| Ethylamine | 45.08 | 1.2-1.5 |

| This compound | 181.19 | - |

Expected Analytical Data (Based on Analogous Compounds):

-

¹H NMR:

-

A singlet for the methyl group protons (δ ~2.2-2.5 ppm).

-

A quartet for the methylene protons of the ethyl group (δ ~3.3-3.6 ppm), coupled to the methyl protons.

-

A triplet for the methyl protons of the ethyl group (δ ~1.2-1.4 ppm), coupled to the methylene protons.

-

Two singlets or doublets in the aromatic region for the pyridine ring protons (δ ~7.5-9.0 ppm).

-

A broad singlet for the N-H proton (δ may vary depending on solvent and concentration).

-

-

¹³C NMR:

-

Signals for the two carbons of the ethyl group.

-

A signal for the methyl group carbon attached to the pyridine ring.

-

Signals for the five carbons of the pyridine ring, with chemical shifts influenced by the substituents. The carbon bearing the nitro group will be significantly downfield.

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) at m/z = 181.

-

Fragmentation patterns may include the loss of the ethyl group, the nitro group, and other characteristic cleavages of the pyridine ring.[6]

-

Safety Precautions

-

Thionyl chloride is a corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Nitropyridine derivatives should be handled with care as they can be toxic and potentially mutagenic.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

This guide outlines a robust and reliable two-step synthesis for this compound. The methodology is based on well-established chemical principles and leverages the inherent reactivity of the nitropyridine system. By following the detailed protocols and understanding the underlying chemical rationale, researchers can confidently synthesize this valuable compound for further applications in drug discovery and development. The provided expected analytical data, based on analogous structures, will aid in the characterization and verification of the final product.

References

- BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. BenchChem.

- ChemicalBook. (n.d.). 2-Amino-3-methyl-5-nitropyridine synthesis.

- BenchChem. (2025). Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine. BenchChem.

- Google Patents. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. (US5332824A).

-

Ng, S. W. (2011). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1679. [Link]

- ResearchGate. (n.d.). Table 2 1 H-(500 MHz) and 13 C-NMR (125 MHz) spectral data for compound....

- Chemistry LibreTexts. (2023, August 29).

- PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine.

- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine.

- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.

- Clark, J. (n.d.).

- Chen, Y. C., et al. (2021). 4-nitro 2-diethylamino 5-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Guidechem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?.

- Al-Tel, T. H., et al. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 14(12), 4949-4959.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Google Patents. (2006).

- NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook.

- Lorenc, J., et al. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.

- Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering, 2(5), 651-659.

- PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.

- SpectraBase. (n.d.). 2-(2-Aminoethylamino)-5-nitropyridine.

- Godlewska, P., et al. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.

- Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook.

- Royal Society of Chemistry. (2014).

Sources

- 1. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Importance of Nitropyridines in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethylamino-5-methyl-3-nitropyridine

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a nitro group, as seen in this compound, profoundly alters the electronic landscape of the pyridine ring, creating a molecule with unique potential. The nitro group acts as a powerful electron-withdrawing group and a hydrogen bond acceptor, properties that can be strategically exploited to modulate target binding, membrane permeability, and metabolic stability. Understanding the fundamental physicochemical properties of such a molecule is not merely an academic exercise; it is the foundational step in assessing its viability as a drug candidate, guiding formulation development, and predicting its in vivo behavior.

This guide provides a comprehensive framework for the characterization of this compound (CAS No. 106690-40-8), intended for researchers and scientists in drug development. We will delve into its core physicochemical attributes, outlining not just the properties themselves but also the authoritative, field-proven methodologies required for their accurate determination.

Chemical Identity and Structure

The unambiguous identification of a compound is the bedrock of all subsequent research. This compound is a distinct chemical entity with the following identifiers.

-

IUPAC Name: N-ethyl-5-methyl-3-nitropyridin-2-amine

-

Molecular Formula: C₈H₁₁N₃O₂[1]

-

Molecular Weight: 181.19 g/mol [1]

The structural arrangement, featuring an ethylamino group at the 2-position, a nitro group at the 3-position, and a methyl group at the 5-position, dictates its chemical personality.

Caption: Chemical structure of N-ethyl-5-methyl-3-nitropyridin-2-amine.

Core Physicochemical Properties: A Summary

The following table summarizes the critical physicochemical properties of this compound. It is important to note that while some identifiers are confirmed, specific experimental values for many properties are not widely published. Therefore, this guide emphasizes the robust experimental protocols required for their determination.

| Property | Value | Significance in Drug Development |

| Molecular Weight | 181.19 g/mol [1] | Influences diffusion, transport, and overall size. Generally aligns with Lipinski's Rule of Five. |

| Melting Point (°C) | Experimentally Undetermined | Indicates crystal lattice energy and purity. Affects dissolution rate and solubility. |

| Boiling Point (°C) | Experimentally Undetermined | Relevant for purification and stability during manufacturing processes. |

| Aqueous Solubility | Experimentally Undetermined | Critical for absorption and bioavailability. Poor solubility is a major hurdle in development. |

| LogP (o/w) | Experimentally Undetermined | Measures lipophilicity, which governs membrane permeability and target engagement. |

| pKa | Experimentally Undetermined | Determines the ionization state at physiological pH, impacting solubility, permeability, and receptor interaction. |

In-Depth Analysis and Experimental Protocols

As a Senior Application Scientist, my directive is not just to present data, but to empower research teams to generate it reliably. The following sections detail the causality behind key experimental choices and provide actionable, self-validating protocols.

Aqueous Solubility Determination

Expertise & Experience: Aqueous solubility is a gatekeeper property. It is governed by a delicate balance between the energy required to break the compound's crystal lattice and the energy released upon its hydration. The presence of a polar nitro group and a hydrogen-bond-donating amino group suggests potential for aqueous solubility, but the aromatic core and alkyl substituents introduce lipophilicity. An accurate measurement is therefore non-negotiable. The gold standard remains the shake-flask method, which measures thermodynamic equilibrium solubility.

Trustworthiness: The protocol below ensures self-validation by requiring a concentration measurement at multiple time points to confirm that equilibrium has been reached.

Protocol: Equilibrium Solubility via Shake-Flask Method (OECD Guideline 105)

-

Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of pH 7.4 phosphate-buffered saline (PBS). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath at 25°C or 37°C for 24 hours. This extended period allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After 24 hours, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Sampling & Analysis: Carefully extract an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: Repeat the equilibration with a fresh sample for 48 hours. If the measured concentration is consistent with the 24-hour measurement, equilibrium has been confirmed.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP/LogD) Assessment

Expertise & Experience: Lipophilicity, the affinity of a molecule for a non-polar environment, is a primary driver of its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) properties.[3] For an ionizable molecule like this compound, it is crucial to distinguish between LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH, accounting for all ionic species). The pyridine nitrogen and the exocyclic amino group are basic centers that will be protonated at lower pH values, drastically reducing lipophilicity.

Trustworthiness: The reverse-phase HPLC method provides a rapid and reliable measure of lipophilicity that correlates well with the traditional shake-flask method. It is self-validating through the use of a calibration curve with known standards.

Protocol: LogP Determination by RP-HPLC

-

System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase will be a gradient of an aqueous buffer (e.g., pH 7.4 PBS) and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (tᵣ).

-

Calibration Curve: Plot the known LogP values of the standards against their retention times. The resulting linear relationship serves as the calibration curve.

-

Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards. Record its retention time.

-

LogP Calculation: Interpolate the retention time of the test compound onto the calibration curve to determine its LogP value.

Ionization Constant (pKa) Determination

Expertise & Experience: The pKa value dictates the charge state of a molecule at a given pH. This is paramount for drug development, as the charge state influences solubility, membrane passage, and binding to the target protein. This compound has two potential basic centers: the pyridine ring nitrogen and the exocyclic ethylamino nitrogen. The electron-withdrawing nitro group will significantly lower the basicity of both nitrogens compared to a simple aminopyridine. Potentiometric titration is a direct and highly accurate method for determining pKa.

Trustworthiness: This protocol is self-validating. The generation of a complete titration curve and its analysis with specialized software allows for a precise calculation of the inflection point, which corresponds to the pKa.

Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).

-

Titration Setup: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

-

Acidification: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all basic groups are fully protonated.

-

Basification Titration: Titrate the acidified solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition. Continue until a high pH (e.g., pH 12) is reached.

-

Data Analysis: Plot the pH versus the volume of base added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve. Specialized software can be used to calculate the pKa by fitting the curve to the Henderson-Hasselbalch equation.

Proposed Synthesis and Spectroscopic Confirmation

A plausible synthetic route for this compound would likely involve the nitration of a suitable precursor. Based on literature methods for similar compounds, a potential pathway is the nitration of 2-ethylamino-5-methylpyridine.[4][5]

Caption: Proposed Synthetic and Characterization Workflow.

Spectroscopic Characterization:

-

¹H NMR: The spectrum should show distinct signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and two aromatic protons on the pyridine ring (two singlets or doublets). The chemical shifts will be influenced by the electronic effects of the amino and nitro groups.

-

¹³C NMR: Eight distinct carbon signals are expected, corresponding to the five carbons of the pyridine ring, the two carbons of the ethyl group, and the single methyl carbon.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 182.09, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching from the amino group (~3300-3500 cm⁻¹), C-H stretches from the alkyl groups (~2850-3000 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

References

- Kerns, E. H., & Di, L. (2008). Drug-Like Properties: Concepts, Structure, and Methods. Academic Press. [URL: https://www.elsevier.com/books/drug-like-properties/kerns/978-0-12-369520-7]

-

The Royal Society of Chemistry. (2015). Physicochemical Properties and Compound Quality. In The Handbook of Medicinal Chemistry. [6]

-

PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link][7]

-

MDPI. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link][8]

-

Grishina, G. V., et al. (2021). Synthesis of 4-nitro 2-diethylamino 5-methyl pyridine. International Journal of Molecular Sciences. [5]

-

The Royal Society of Chemistry. (2023). Physicochemical Properties. In The Handbook of Medicinal Chemistry. [3]

Sources

- 1. This compound,(CAS# 106690-40-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. This compound | 106690-40-8 [amp.chemicalbook.com]

- 3. books.rsc.org [books.rsc.org]

- 4. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. books.rsc.org [books.rsc.org]

- 7. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Ethylamino-5-methyl-3-nitropyridine (CAS No. 106690-40-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethylamino-5-methyl-3-nitropyridine, a substituted nitropyridine of interest in medicinal chemistry and materials science. Drawing from established synthetic methodologies for related compounds and spectroscopic data from analogous structures, this document outlines its synthesis, potential physicochemical properties, and prospective applications.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 106690-40-8, is a heterocyclic organic compound. Its structure, featuring a pyridine ring functionalized with an ethylamino group, a methyl group, and a nitro group, makes it a subject of interest for further investigation. The strategic placement of these functional groups, particularly the electron-withdrawing nitro group and the electron-donating amino and methyl groups, suggests a potential for diverse chemical reactivity and biological activity.

While specific detailed studies on this exact molecule are not widely published, its structural similarity to other biologically active nitropyridines provides a strong rationale for its exploration as a scaffold in drug discovery and as a component in the development of novel materials.

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₁₁N₃O₂[1] |

| Molecular Weight | 181.19 g/mol [1] |

| Appearance | Likely a yellow to orange crystalline solid |

| Melting Point | Expected to be a solid at room temperature with a distinct melting point. |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and methanol. |

| Stability | Stable under standard laboratory conditions, but may be sensitive to strong reducing or oxidizing agents. |

Synthesis and Reaction Pathways

A definitive, published synthetic protocol for this compound is not available. However, a highly plausible multi-step synthesis can be designed based on established reactions of pyridine derivatives. The proposed pathway commences with the nitration of 2-amino-5-methylpyridine.

Proposed Synthetic Pathway

The synthesis is envisioned as a three-step process:

-

Nitration of 2-amino-5-methylpyridine to yield 2-amino-5-methyl-3-nitropyridine.

-

Diazotization and Chlorination (Sandmeyer-type reaction) to convert the amino group to a chloro group, yielding 2-chloro-5-methyl-3-nitropyridine.

-

Nucleophilic Aromatic Substitution with ethylamine to displace the chloro group and form the final product.

graph Synthesis_Pathway {

layout=dot;

rankdir=LR;

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=9];

A [label="2-Amino-5-methylpyridine"];

B [label="2-Amino-5-methyl-3-nitropyridine"];

C [label="2-Chloro-5-methyl-3-nitropyridine"];

D [label="this compound"];

A -> B [label="HNO₃ / H₂SO₄"];

B -> C [label="1. NaNO₂ / HCl\n2. CuCl"];

C -> D [label="CH₃CH₂NH₂"];

}

Sources

An In-depth Technical Guide to 2-Ethylamino-5-methyl-3-nitropyridine: Synthesis, Characterization, and Potential Applications

Introduction

Substituted nitropyridines represent a cornerstone in modern medicinal and agricultural chemistry, serving as versatile scaffolds for the development of a wide array of bioactive molecules.[1] Their unique electronic properties, arising from the interplay between the electron-withdrawing nitro group and the pyridine ring, make them valuable precursors in organic synthesis. This guide focuses on a specific, yet important, member of this class: 2-Ethylamino-5-methyl-3-nitropyridine. While not as extensively documented as some of its analogues, its structural features suggest significant potential in the synthesis of novel therapeutic agents and agrochemicals. This document provides a comprehensive overview of its physicochemical properties, a proposed synthetic route with detailed experimental protocols, an analysis of its expected spectroscopic characteristics, and a discussion of its potential applications in drug discovery and beyond.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₂ | - |

| Molecular Weight | 181.19 g/mol | - |

| CAS Number | 106690-40-8 | [2] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |

Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 2-Amino-5-methylpyridine

The initial step involves the nitration of commercially available 2-amino-5-methylpyridine. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, due to steric hindrance from the methyl group and the pyridine nitrogen, the primary product of nitration is expected to be 2-amino-5-methyl-3-nitropyridine. A detailed protocol for a similar nitration of 2-amino-3-methylpyridine has been reported and can be adapted for this synthesis.[3]

Experimental Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 20°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then cautiously heat to 50°C for a specified time to ensure complete reaction.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated aqueous ammonia solution until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as aqueous dimethylformamide (DMFA), to obtain pure 2-amino-5-methyl-3-nitropyridine.[3]

Step 2: N-Ethylation of 2-Amino-5-methyl-3-nitropyridine

The second step is the selective N-ethylation of the amino group of 2-amino-5-methyl-3-nitropyridine. Various methods for the N-alkylation of aminopyridines have been described in the literature. A common approach involves the use of an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

Experimental Protocol:

-

Suspend 2-amino-5-methyl-3-nitropyridine in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the suspension and stir for a period to allow for the formation of the corresponding anion.

-

Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

In the absence of experimentally recorded spectra for this compound, its expected spectroscopic features can be predicted based on the analysis of structurally similar compounds. Quantum chemical studies and experimental data for compounds like 2-amino-3-methyl-5-nitropyridine provide a solid foundation for these predictions.[4]

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridine ring with distinct chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino and methyl groups.- A quartet and a triplet corresponding to the ethyl group.- A singlet for the methyl group protons.- A broad singlet for the N-H proton of the ethylamino group. |

| ¹³C NMR | - Six distinct aromatic carbon signals for the pyridine ring, with the carbon atoms attached to the nitro and amino groups showing characteristic downfield and upfield shifts, respectively.- Signals for the ethyl and methyl carbons. |

| IR Spectroscopy | - Characteristic N-H stretching vibrations for the secondary amine.- Asymmetric and symmetric stretching vibrations for the nitro group (typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).- C-H stretching and bending vibrations for the aromatic and aliphatic groups. |

| UV-Vis Spectroscopy | - Absorption bands in the UV-visible region characteristic of nitropyridine derivatives, likely arising from π-π* and n-π* electronic transitions. |

Potential Applications in Drug Discovery and Agrochemicals

The true value of a novel chemical entity lies in its potential applications. While specific biological activities of this compound have not been reported, the broader class of substituted nitropyridines are well-established as crucial intermediates in the synthesis of a variety of bioactive molecules.[1]

Intermediates for Kinase Inhibitors

A significant application of nitropyridine derivatives is in the development of kinase inhibitors for cancer therapy.[5][6] The pyridine scaffold is a common feature in many kinase inhibitors, and the substituents on the ring play a crucial role in modulating the compound's potency and selectivity. The amino group of this compound, after potential reduction of the nitro group, can serve as a key attachment point for building more complex molecules that can target the ATP-binding site of various kinases.

Caption: Conceptual pathway for developing kinase inhibitors.

Precursors for Agrochemicals

Substituted nitropyridines also serve as important precursors in the synthesis of modern agrochemicals, including herbicides and insecticides.[7] The specific substitution pattern on the pyridine ring can be tailored to achieve high efficacy against target pests while minimizing environmental impact. The structural motifs present in this compound make it a promising candidate for exploration in the development of new crop protection agents.

Conclusion

This compound, while not extensively studied, holds considerable promise as a versatile building block in synthetic chemistry. This in-depth guide has provided a comprehensive overview of its fundamental properties, a robust and plausible synthetic route, and a predictive analysis of its spectroscopic characteristics. The discussion on its potential applications, particularly in the synthesis of kinase inhibitors and agrochemicals, underscores the importance of further research into this and related substituted nitropyridines. The detailed protocols and insights provided herein are intended to empower researchers and drug development professionals to explore the full potential of this intriguing molecule.

References

- Kloc, K., et al. (2007). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 61(4), pp. 293-298.

-

PrepChem. (2023). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Available from: [Link]

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Nitropyridine Intermediates in Modern Drug Discovery. Available from: [Link]

-

PubChem. 2-Amino-3-methyl-5-nitropyridine. Available from: [Link]

-

ResearchGate. (2015). A Facile N-Monoalkylation of Aminopyridines. Available from: [Link]

-

National Center for Biotechnology Information. (2021). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2-Amino-3-nitro-5-methylpyridine: Your Source for Synthesis Needs. Available from: [Link]

-

National Center for Biotechnology Information. (2004). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Available from: [Link]

-

ResearchGate. (2019). Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Available from: [Link]

-

Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Available from: [Link]

-

Semantic Scholar. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Available from: [Link]

-

ResearchGate. (2012). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Available from: [Link]

- Google Patents. (1994). Production of 2-amino-3-nitropyridine.

-

MDPI. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Available from: [Link]

-

ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Available from: [Link]

-

National Center for Biotechnology Information. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Available from: [Link]

-

Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE. Available from: [Link]

-

ACS Publications. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. Available from: [Link]

- Google Patents. (2021). Process for the N-alkylation of aminopyridines.

-

ResearchGate. (2023). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Available from: [Link]

-

National Center for Biotechnology Information. (2012). Purine Analogues as Kinase Inhibitors: A Review. Available from: [Link]

-

PubChem. 2-Amino-5-nitropyridine. Available from: [Link]

-

MDPI. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available from: [Link]

-

Scientific & Academic Publishing. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Available from: [Link]

-

NIST. 2-Amino-5-nitropyridine. Available from: [Link]

-

Royal Society of Chemistry. (2020). Effects of nitric acid concentration for nitration of fused[1][3][8]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Available from: [Link]

-

PubChem. 2-Amino-5-bromo-3-nitropyridine. Available from: [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 106690-40-8 [amp.chemicalbook.com]

- 3. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chempap.org [chempap.org]

Spectroscopic data for 2-Ethylamino-5-methyl-3-nitropyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethylamino-5-methyl-3-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of this compound. The following sections detail the theoretical underpinnings and practical considerations for analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a robust understanding of the spectroscopic properties of substituted nitropyridine derivatives. While direct experimental data for this specific molecule is not widely published, this guide synthesizes established principles and data from analogous compounds to present a predictive yet scientifically grounded analysis.

Introduction

This compound is a substituted pyridine derivative of interest in various chemical and pharmaceutical research areas. The presence of an amino group, a nitro group, and alkyl substituents on the pyridine ring gives rise to a unique electronic and structural profile. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this molecule. This guide explains the causality behind experimental choices and provides a self-validating framework for the spectroscopic analysis of this compound.

The molecular structure of this compound is presented below. The strategic placement of electron-donating (ethylamino, methyl) and electron-withdrawing (nitro) groups significantly influences its spectroscopic behavior.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

Set the spectral width to cover the expected range (typically 0-180 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 (Pyridine) | ~8.0 | s | - |

| H4 (Pyridine) | ~7.8 | s | - |

| NH (Amino) | ~5.5-6.5 | br s | - |

| CH₂ (Ethyl) | ~3.4 | q | ~7.2 |

| CH₃ (Methyl) | ~2.3 | s | - |

| CH₃ (Ethyl) | ~1.3 | t | ~7.2 |

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is detailed below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | ~158 |

| C5 (Pyridine) | ~145 |

| C3 (Pyridine) | ~135 |

| C6 (Pyridine) | ~130 |

| C4 (Pyridine) | ~125 |

| CH₂ (Ethyl) | ~42 |

| CH₃ (Methyl) | ~18 |

| CH₃ (Ethyl) | ~14 |

Interpretation and Rationale

-

¹H NMR: The two protons on the pyridine ring (H4 and H6) are expected to appear as singlets due to the substitution pattern, which eliminates vicinal proton-proton coupling. The ethyl group will exhibit a characteristic quartet for the methylene (CH₂) protons and a triplet for the methyl (CH₃) protons. The N-H proton of the amino group is expected to be a broad singlet, and its chemical shift can be concentration and temperature-dependent.

-

¹³C NMR: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon bearing the amino group (C2) is expected to be the most downfield among the pyridine carbons. The presence of the nitro group will also deshield the adjacent carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Predicted FT-IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| C=C & C=N Stretch (Ring) | 1400 - 1600 | Medium-Strong |

| NO₂ Symmetric Stretch | 1335 - 1385 | Strong |

Interpretation and Rationale

The FT-IR spectrum will be dominated by the strong absorption bands of the nitro group (asymmetric and symmetric stretches). The N-H stretching vibration of the secondary amine will appear in the 3300-3500 cm⁻¹ region. The various C-H, C=C, and C=N stretching and bending vibrations will confirm the presence of the aromatic ring and the alkyl substituents. The unique fingerprint region (below 1500 cm⁻¹) will provide further confirmation of the overall molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are expected to give rise to distinct absorption bands.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer. A solvent blank is used as the reference.

Predicted UV-Vis Data

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π | ~250-280 | Ethanol |

| n → π | ~330-380 | Ethanol |

Interpretation and Rationale

Substituted nitropyridines typically exhibit two main absorption bands. The higher energy band (lower λmax) corresponds to π → π* transitions within the aromatic system. The lower energy band (higher λmax) is attributed to n → π* transitions, often involving the lone pair of electrons on the amino nitrogen and the nitro group. The position of this band can be sensitive to solvent polarity.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₁₁N₃O₂

-

Molecular Weight: 181.19 g/mol

-

Molecular Ion (M⁺): m/z = 181

Predicted Fragmentation Pattern:

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Interpretation and Rationale

The mass spectrum should show a clear molecular ion peak at m/z = 181. Common fragmentation pathways would include the loss of the ethyl group (resulting in a peak at m/z = 152), loss of the nitro group (peak at m/z = 135), and potentially a McLafferty-type rearrangement involving the ethylamino side chain.

Conclusion

The combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a powerful and comprehensive toolkit for the characterization of this compound. This guide outlines the expected spectroscopic data based on established chemical principles and comparison with related structures. While the data presented is predictive, it provides a robust framework for researchers to interpret their own experimental findings and to confirm the structure and purity of this important chemical entity.

References

-

Lagalante, A. F., Jacobson, R. J., & Bruno, T. J. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404–6406. [Link]

-

ACS Publications. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry. [Link]

-

PubMed. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Journal of Organic Chemistry. [Link]

-

MDPI. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 28(13), 5135. [Link]

-

National Institutes of Health. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Ethylamino-5-methyl-3-nitropyridine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific mechanistic data for 2-Ethylamino-5-methyl-3-nitropyridine is not extensively published. This guide, therefore, provides a comprehensive framework for its investigation, drawing upon the known biological activities of structurally related nitropyridine compounds. It is intended to serve as a foundational roadmap for researchers undertaking the elucidation of its mechanism of action.

Introduction: The Therapeutic Potential of Nitropyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] The addition of a nitro group to this scaffold creates a class of compounds, the nitropyridines, with a broad spectrum of biological activities. These activities range from anticancer and antiviral to anti-neurodegenerative, antimicrobial, and herbicidal effects.[1][2] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, often playing a crucial role in the compound's interaction with biological targets.

Given the diverse bioactivities of nitropyridines, this compound stands as a compound of interest for further investigation. This guide will first survey the known mechanisms of action of related nitropyridine derivatives to hypothesize potential pathways for the title compound. Subsequently, a detailed, multi-pronged experimental strategy will be outlined to systematically determine its precise mechanism of action, from target identification to in vivo validation.

Part 1: Hypothesized Mechanisms of Action Based on Analogous Compounds

The biological activity of nitropyridine derivatives is highly dependent on the substitution pattern on the pyridine ring.[3] Based on published data for analogous compounds, we can postulate several potential mechanisms of action for this compound.

Kinase Inhibition

A significant number of pyridine derivatives function as kinase inhibitors. For instance, certain nitropyridine derivatives have been synthesized as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in cytokine signaling.[1]

-

Potential Signaling Pathway: Inhibition of JAK2 would disrupt the JAK-STAT signaling pathway, which is crucial for cell proliferation, differentiation, and immune response. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

Enzyme Inhibition

Nitropyridine derivatives have been shown to inhibit various enzymes. For example, 3-nitropyridylpiperazine derivatives are effective urease inhibitors, which could be relevant for treating gastric diseases caused by Helicobacter pylori.[1][2] Additionally, some nitropyridines inhibit protoporphyrinogen oxidase, a target for herbicide development.[1][2]

-

Causality: The nitro group, along with other substituents, can interact with active site residues of enzymes through hydrogen bonding, electrostatic, or hydrophobic interactions, leading to competitive or non-competitive inhibition.

Antimicrobial and Antiparasitic Activity

The nitropyridine moiety is found in compounds with antimicrobial and antimalarial properties.[1][2] The mechanism for such compounds can vary. For some nitro-aromatic drugs, the nitro group is not metabolically reduced, suggesting a mechanism other than the generation of reactive nitro species.[4] For instance, the antiparasitic drug Nitazoxanide, which contains a nitrothiazole ring, inhibits pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme in the energy metabolism of anaerobic bacteria and parasites.[4]

-

Potential Target: It is plausible that this compound could target metabolic enzymes specific to microbial pathogens.

Part 2: A Practical Guide to Elucidating the Mechanism of Action

Determining the mechanism of action of a novel compound is a systematic process involving target identification, validation, and characterization of downstream effects.[5] The following sections outline a comprehensive experimental workflow.

Step 1: Target Identification

The initial and most critical step is to identify the direct molecular target(s) of this compound. Several unbiased, proteomics-based approaches can be employed.[5][6]

-

Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the biological activity of the parent compound.

-

Cell Lysate Preparation: Prepare a lysate from a cell line in which the compound shows a phenotypic effect.

-

Affinity Pull-Down: Incubate the biotinylated probe with the cell lysate to allow for binding to its target protein(s).

-

Capture: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.

-

Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the bound proteins.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically pulled down by the active compound compared to a negative control (e.g., an inactive analog or beads alone).

Caption: Workflow for affinity-based target identification.

Step 2: Target Validation

Once potential targets are identified, it is essential to validate the direct interaction between the compound and the protein.

-

Protein Expression and Purification: Clone, express, and purify the candidate target protein(s).

-

Binding Assays: Perform in vitro binding assays such as:

-

Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics (KD, kon, koff).

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

-

Enzyme Inhibition Assays: If the target is an enzyme, measure the IC50 value of the compound.

-

| Assay Type | Information Provided |

| Surface Plasmon Resonance | Binding affinity (KD), association and dissociation rates |

| Isothermal Titration Calorimetry | Binding affinity (KD), stoichiometry, enthalpy, and entropy |

| Enzyme Inhibition Assay | Potency of inhibition (IC50) |

Step 3: Elucidation of Downstream Signaling Pathways

After validating the direct target, the next step is to understand how the compound's interaction with its target affects cellular signaling pathways.

-

Western Blotting: Treat cells with this compound and analyze the phosphorylation status and expression levels of proteins downstream of the identified target. For example, if the target is a kinase, examine the phosphorylation of its known substrates.

-

Reporter Gene Assays: Use reporter constructs (e.g., luciferase) driven by promoters that are regulated by transcription factors downstream of the target pathway to quantify pathway activation or inhibition.

-

Gene Expression Profiling: Perform RNA sequencing (RNA-seq) on treated and untreated cells to get a global view of the transcriptional changes induced by the compound.

Caption: Potential signaling cascade upon kinase inhibition.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the rich chemistry and diverse biological activities of the nitropyridine class of compounds provide a strong foundation for hypothesis-driven research. The experimental framework outlined in this guide offers a systematic and robust approach to unraveling its molecular targets and downstream effects. Such studies are critical for advancing this and other promising nitropyridine compounds through the drug discovery and development pipeline.

References

-

K. Prokhorenko, A. V. Kletskov, and V. V. Dotsenko, "Nitropyridines in the Synthesis of Bioactive Molecules," Molecules, vol. 28, no. 1, p. 333, Dec. 2022. [Online]. Available: [Link]

-

M. Wandas et al., "Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers," Molecules, vol. 29, no. 1, p. 248, Jan. 2024. [Online]. Available: [Link]

-

J. Staszowska-Karkut and W. Matysiak, "Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines," International Journal of Molecular Sciences, vol. 23, no. 19, p. 11928, Oct. 2022. [Online]. Available: [Link]

-

M. A. G. El-Hashash et al., "Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones," Molecules, vol. 28, no. 15, p. 5720, Jul. 2023. [Online]. Available: [Link]

-

National Center for Biotechnology Information, "2-Amino-3-methyl-5-nitropyridine," PubChem Compound Summary for CID 2734446. [Online]. Available: [Link]

-

X. Liu et al., "Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors," Bioorganic & Medicinal Chemistry, vol. 21, no. 21, pp. 6423-6433, Nov. 2013. [Online]. Available: [Link]

-

M. Wandas et al., "Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers," Symmetry, vol. 16, no. 4, p. 433, Apr. 2024. [Online]. Available: [Link]

-

L. T. Modise et al., "Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy," PLoS One, vol. 17, no. 1, p. e0262176, Jan. 2022. [Online]. Available: [Link]

-

J. A. Adelfio et al., "Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide," ACS infectious diseases, vol. 4, no. 10, pp. 1449-1457, Oct. 2018. [Online]. Available: [Link]

-

S. M. Hughes, "Target identification and mechanism of action in chemical biology and drug discovery," Nature Chemical Biology, vol. 7, no. 12, pp. 763-770, Nov. 2011. [Online]. Available: [Link]

-

K. Prokhorenko, A. V. Kletskov, and V. V. Dotsenko, "Nitropyridines in the Synthesis of Bioactive Molecules," Molecules, vol. 28, no. 1, p. 333, Dec. 2022. [Online]. Available: [Link]

-

A. M. Shawky, "Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives," ResearchGate, Jan. 2015. [Online]. Available: [Link]

-

T. Itoh et al., "Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations," Molecules, vol. 27, no. 1, p. 11, Dec. 2021. [Online]. Available: [Link]

-

A. R. Katritzky et al., "Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine," ARKIVOC, vol. 2002, no. 11, pp. 11-20, Oct. 2002. [Online]. Available: [Link]

-

Y. Li et al., "Target discovery-directed pharmacological mechanism elucidation of bioactive natural products," Acta Pharmaceutica Sinica B, vol. 13, no. 11, pp. 4451-4475, Nov. 2023. [Online]. Available: [Link]

-

Y. Zhang et al., "Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics," International Journal of Molecular Sciences, vol. 24, no. 19, p. 14732, Sep. 2023. [Online]. Available: [Link]

-

A. A. Fadda et al., "Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety," Molecules, vol. 20, no. 6, pp. 10692-10707, Jun. 2015. [Online]. Available: [Link]

-

National Center for Biotechnology Information, "2-Amino-5-nitropyridine," PubChem Compound Summary for CID 77888. [Online]. Available: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

An Investigator's Guide to 2-Ethylamino-5-methyl-3-nitropyridine: A Scaffold for Novel Therapeutic Discovery

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its derivatives, particularly those functionalized with a nitro group, serve as highly versatile intermediates and, in some cases, as bioactive molecules themselves.[1][3] This guide focuses on the potential research applications of a specific, yet underexplored, derivative: 2-Ethylamino-5-methyl-3-nitropyridine. While direct literature on this exact molecule is sparse, a comprehensive analysis of structurally related compounds allows for the formulation of compelling hypotheses for its utility in drug discovery. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining its synthetic rationale, key physicochemical characteristics, and a roadmap for exploring its potential as a scaffold for novel therapeutics in oncology, infectious diseases, and agriculture.

Introduction: The Strategic Value of the Nitropyridine Scaffold

Nitropyridine derivatives are pivotal building blocks in modern organic and medicinal chemistry.[1][4] The pyridine ring is a "privileged structural motif" in drug design, and the introduction of a nitro group (-NO₂) profoundly influences the electronic properties of this core.[1][3] This electron-withdrawing group activates the pyridine ring for various chemical transformations, making it a versatile handle for synthetic chemists.[3]

The core structure of this compound combines several features of interest:

-

A 2-aminopyridine moiety: A common feature in bioactive compounds.

-

An ethylamino group: Providing a lipophilic character and potential hydrogen bond donor capabilities.

-

A methyl group at the 5-position: Influencing steric and electronic properties.

-

A nitro group at the 3-position: A key modulator of reactivity and a potential pharmacophore.

This unique combination suggests that this compound is a promising starting point for the development of new chemical entities with diverse biological activities. This guide will explore its synthetic accessibility and propose several high-potential research avenues.

Synthesis and Physicochemical Properties

While a specific synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be extrapolated from established methods for analogous compounds.

Proposed Synthetic Pathway

The most logical approach begins with the nitration of a commercially available precursor, 2-amino-5-methylpyridine, followed by a nucleophilic aromatic substitution.

Step 1: Nitration of 2-Amino-5-methylpyridine. The initial step involves the careful nitration of 2-amino-5-methylpyridine. A common method for nitrating aminopyridines involves using a mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures.[5] The reaction proceeds via the formation of a nitraminopyridine intermediate, which then rearranges to the 3-nitro and 5-nitro isomers.[6]

Step 2: Halogenation of 2-Amino-5-methyl-3-nitropyridine. To facilitate the introduction of the ethylamino group, the amino group at the 2-position of the nitrated intermediate can be converted to a more suitable leaving group, such as a chlorine atom. This can be achieved through a Sandmeyer-type reaction.

Step 3: Nucleophilic Aromatic Substitution. The resulting 2-chloro-5-methyl-3-nitropyridine is an excellent substrate for nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the 2-position for attack by nucleophiles. Reaction with ethylamine would yield the target compound, this compound. This type of substitution is a well-established method for functionalizing activated halopyridines.[2]

Experimental Protocol: Proposed Synthesis of this compound

-

Nitration: To a cooled (0°C) solution of 2-amino-5-methylpyridine (1.0 eq) in concentrated sulfuric acid, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C. The reaction is stirred at room temperature for 2-4 hours, then carefully poured onto ice and neutralized with a saturated sodium bicarbonate solution. The precipitated product, a mixture of nitro isomers, is filtered, washed with water, and dried. The desired 2-amino-5-methyl-3-nitropyridine is then be separated via column chromatography.

-

Chlorination (Sandmeyer Reaction): The purified 2-amino-5-methyl-3-nitropyridine (1.0 eq) is dissolved in hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise to form the diazonium salt. This solution is then added to a solution of copper(I) chloride in hydrochloric acid. The reaction is warmed to room temperature and stirred for 1-2 hours. The product, 2-chloro-5-methyl-3-nitropyridine, is extracted with an organic solvent, dried, and purified.

-

Amination: 2-chloro-5-methyl-3-nitropyridine (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetonitrile. Ethylamine (2.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) are added. The mixture is heated to reflux and monitored by TLC until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

DOT Script for Synthetic Pathway Diagram

Caption: Proposed synthetic route for this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound, which are crucial for assessing its drug-like potential.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₁₁N₃O₂ | Based on chemical structure. |

| Molecular Weight | 181.19 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a yellow to orange crystalline solid | Nitropyridine derivatives are often colored.[7] |

| Solubility | Soluble in organic solvents (DMSO, DMF, alcohols), sparingly soluble in water. | The ethyl and methyl groups increase lipophilicity, while the amino and nitro groups can participate in hydrogen bonding. |

| Lipophilicity (logP) | 1.5 - 2.5 | A balanced value suggesting potential for good membrane permeability. |

| Hydrogen Bond Donors | 1 (from the ethylamino group) | Important for target binding. |

| Hydrogen Bond Acceptors | 4 (2 from the nitro group, 1 from the pyridine nitrogen, 1 from the ethylamino nitrogen) | Crucial for molecular recognition. |

| Reactivity | The nitro group can be reduced to an amino group, providing a handle for further functionalization.[8] The pyridine ring is susceptible to further electrophilic or nucleophilic attack depending on reaction conditions. |

Potential Research Applications

Based on the documented biological activities of structurally similar nitropyridine derivatives, several promising research avenues can be proposed for this compound.

As an Anticancer Agent

Rationale: Nitropyridine derivatives have been investigated as inhibitors of various protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer.[2] For example, derivatives of 2-chloro-5-methyl-3-nitropyridine have been synthesized as potent Janus kinase 2 (JAK2) inhibitors.[2] The JAK-STAT pathway is a key signaling cascade in many hematological malignancies.

Hypothetical Mechanism of Action: this compound could act as a hinge-binding inhibitor of protein kinases such as JAK2, Aurora kinases, or others involved in cell cycle progression. The 2-ethylamino group could form crucial hydrogen bonds with the kinase hinge region, while the nitropyridine core occupies the ATP-binding pocket.

DOT Script for JAK-STAT Pathway Inhibition

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 7. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Literature review of 2-Ethylamino-5-methyl-3-nitropyridine

An In-depth Technical Guide to 2-Ethylamino-5-methyl-3-nitropyridine

Authored by: Gemini, Senior Application Scientist

The pyridine ring is a cornerstone of medicinal chemistry, serving as a privileged structural motif in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal scaffold for designing molecules that interact with biological targets. The introduction of a nitro group to this ring, creating nitropyridines, further enhances its utility by modulating its electronic character and providing a versatile chemical handle for synthetic transformations.[1] This guide focuses on a specific derivative, This compound , a compound of interest for researchers in drug discovery and development. We will explore its synthesis, characterization, potential reactivity, and the broader context of its biological significance, providing a comprehensive technical overview for laboratory professionals.

Physicochemical and Structural Properties

This compound (CAS No. 106690-40-8) is a substituted nitropyridine derivative. The core structure consists of a pyridine ring functionalized with an ethylamino group at the 2-position, a nitro group at the 3-position, and a methyl group at the 5-position. The strong electron-withdrawing nature of the nitro group significantly influences the electron distribution within the aromatic ring, impacting its reactivity and physicochemical properties.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 106690-40-8 | [2] |

| Molecular Formula | C₈H₁₁N₃O₂ | [2] |

| Molecular Weight | 181.19 g/mol | [2] |